N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,2-diphenylacetamide
Overview
Description
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,2-diphenylacetamide is a complex organic compound characterized by its unique structure, which includes a pyridazinone core, a chlorophenyl group, and a diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,2-diphenylacetamide typically involves multiple steps:
Formation of the Pyridazinone Core: This step often involves the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions, using chlorobenzene derivatives and suitable catalysts.
Attachment of the Diphenylacetamide Moiety: This step may involve amide bond formation through the reaction of diphenylacetic acid or its derivatives with amines or hydrazides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,2-diphenylacetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Materials Science: It may be used in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound can serve as a tool for studying biological pathways and mechanisms, particularly those involving pyridazinone derivatives.
Industrial Applications: It may be utilized in the synthesis of other complex organic molecules or as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,2-diphenylacetamide: shares similarities with other pyridazinone derivatives and chlorophenyl compounds.
Ethyl 2-cyano-3,3-diphenylacrylate: Another compound with a diphenyl moiety, used in different chemical contexts.
Uniqueness
- The unique combination of the pyridazinone core, chlorophenyl group, and diphenylacetamide moiety distinguishes this compound from others, providing it with specific chemical and biological properties.
Properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,2-diphenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O2/c27-22-13-11-19(12-14-22)23-15-16-24(31)30(29-23)18-17-28-26(32)25(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-16,25H,17-18H2,(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRGHXLYPXIQEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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